molecular formula C10H7F3N2O B11879716 7-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 50419-61-9

7-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11879716
CAS No.: 50419-61-9
M. Wt: 228.17 g/mol
InChI Key: IPCQBACBBLVMSE-UHFFFAOYSA-N
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Description

7-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
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Biological Activity

7-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Overview of Quinazolinones

Quinazolinones are a class of heterocyclic compounds known for their wide range of biological activities. The presence of various substituents on the quinazolinone scaffold can significantly influence its pharmacological properties. The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that quinazolinones, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.0 mg/L
Escherichia coli0.5 mg/L
Pseudomonas aeruginosa0.25 mg/L

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, which leads to microbial cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown significant inhibitory effects on human breast cancer (MCF-7) and colon cancer (HCT 116) cell lines.

Case Study: In Vitro Cytotoxicity

In vitro studies reported the following IC50 values:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-712.93Sorafenib4.32
HCT 11611.52Sorafenib7.28

The results indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, surpassing the efficacy of standard treatments like sorafenib .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have also been explored. The structural modifications in compounds similar to this compound enhance their ability to inhibit inflammatory pathways.

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in inflammatory mediators, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Modifications at specific positions on the quinazoline ring can significantly alter the compound's potency and selectivity.

Key Findings:

  • Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
  • Electron-Withdrawing Groups : Improve anticancer activity by stabilizing interactions with target proteins.
  • Aliphatic Substituents : Increase analgesic and anti-inflammatory properties .

Properties

CAS No.

50419-61-9

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

7-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H7F3N2O/c1-5-2-3-6-7(4-5)14-9(10(11,12)13)15-8(6)16/h2-4H,1H3,(H,14,15,16)

InChI Key

IPCQBACBBLVMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

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